8-Hydrazinylquinoline dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

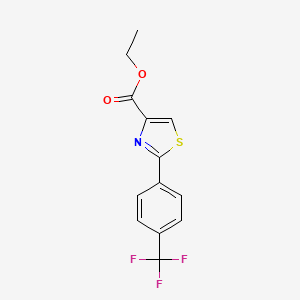

8-Hydrazinylquinoline dihydrochloride is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Green Chemistry Methodologies

Researchers have developed heavy-metal-free reduction methodologies for synthesizing hydrazinylquinoline derivatives, such as 5-hydrazinoquinoline, using an entirely aqueous process. This process uses L-ascorbic acid to reduce diazonium salts derived from aminoquinolines, highlighting an environmentally friendly approach to producing these compounds at a large scale (Norris et al., 2009).

Regioselective Synthesis

The regioselective C4-hydrazinylation of dichloroquinolines to synthesize hydrazinylquinoline regio-isomers has been achieved. This process showcases a method for the expedient synthesis of aminoquinoline substituted pyrrolidin-2,5-diones, highlighting the versatility of hydrazinylquinolines as intermediates in organic synthesis (Kumar et al., 2014).

Analytical Chemistry Applications

In the field of analytical chemistry, 2-hydrazinoquinoline has been explored as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This compound significantly enhances the detection of gaseous carbonyl compounds, demonstrating its utility in analytical methods for identifying volatile organic compounds (Shigeri et al., 2016).

Antimicrobial Activity

Some derivatives of hydrazinylquinoline have been studied for their antimicrobial properties. For instance, 7-chloro-1,2,4-triazolo[4,3-a]quinolines derived from hydrazinylquinolines have shown potential against gram-positive and gram-negative bacteria, suggesting their application in developing new antimicrobial agents (Hassanin et al., 2007).

Antioxidant Activity

The antioxidant activity of 4-hydrazinoquinoline derivatives has been evaluated, with findings indicating that these compounds exhibit significant antioxidant properties. This suggests potential applications in protective therapies against oxidative stress (Romanenko & Kozyr, 2022).

Anti-Corrosion Applications

Novel 8-hydroxyquinoline derivatives, such as those synthesized for corrosion inhibition in carbon steel, highlight the potential of hydrazinylquinolines in industrial applications, particularly in protecting metals against corrosion in acidic environments (Rouifi et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for 8-Hydrazinylquinoline dihydrochloride is not available, it’s worth noting that similar compounds like Betahistine are used for the reduction of episodes of vertigo associated with Ménière’s disease . Betahistine provides relief from vertigo through its actions on histamine receptors .

Safety and Hazards

This compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled, and harmful in contact with skin . Safety measures include wearing protective gloves, clothing, and eye/face protection .

Direcciones Futuras

While specific future directions for 8-Hydrazinylquinoline dihydrochloride are not available, it’s worth noting that similar compounds are being repurposed for other clinical conditions . For instance, hydroxychloroquine has shown a reduction in proteinuria in IgA nephropathy . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury, and for

Análisis Bioquímico

Biochemical Properties

8-Hydrazinylquinoline dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, influencing their activity and function. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by strong binding affinities, which can lead to significant changes in the biochemical environment .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, affecting its efficacy. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain tissues, affecting its localization and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 8-Hydrazinylquinoline dihydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-chloroquinoline", "hydrazine hydrate", "sodium hydroxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "4-chloroquinoline is treated with hydrazine hydrate in the presence of sodium hydroxide to form 8-hydrazinylquinoline.", "8-hydrazinylquinoline is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced with sodium sulfite to form 8-hydrazinylquinoline dihydrochloride." ] } | |

Número CAS |

91004-61-4 |

Fórmula molecular |

C9H10ClN3 |

Peso molecular |

195.65 g/mol |

Nombre IUPAC |

quinolin-1-ium-8-ylhydrazine;chloride |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H |

Clave InChI |

IBUQWIREEMZFJG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2.Cl.Cl |

SMILES canónico |

C1=CC2=C(C(=C1)NN)[NH+]=CC=C2.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)